molecular formula C19H22O4 B8250914 2H-1-Benzopyran-2-one, 7-[[(2E,6R)-6-hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]-

2H-1-Benzopyran-2-one, 7-[[(2E,6R)-6-hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]-

Cat. No.: B8250914
M. Wt: 314.4 g/mol
InChI Key: OWAQHJLCKMIPKB-IDKBZEPQSA-N
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Description

2H-1-Benzopyran-2-one, 7-[[(2E,6R)-6-hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]- is an organic compound belonging to the class of coumarins and derivatives. These compounds are characterized by a 1-benzopyran moiety with a ketone group at the C2 carbon atom . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 7-[[(2E,6R)-6-hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]- involves several steps. One common method includes the reaction of 6-hydroxy-3,7-dimethyl-2,7-octadienyl alcohol with 2H-1-benzopyran-2-one under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations to achieve consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 7-[[(2E,6R)-6-hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used to oxidize the compound, leading to the formation of different derivatives.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound, resulting in various reduced forms.

    Substitution: Substitution reactions involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) to replace specific functional groups in the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of various substituted coumarins.

Scientific Research Applications

Pharmacological Potential

The compound exhibits various biological activities that make it a candidate for pharmaceutical applications:

  • Antioxidant Activity : Studies suggest that this compound possesses significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This is particularly relevant in the context of diseases linked to oxidative damage, such as cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects : Research indicates that it may reduce inflammation markers in cellular models. This property could be beneficial in treating inflammatory diseases.
  • Antimicrobial Properties : The compound has shown activity against several bacterial strains, suggesting potential use as a natural antimicrobial agent in pharmaceuticals or food preservation.

Agricultural Applications

The compound's natural origin and biological activity suggest its utility in agriculture:

  • Natural Pesticide : Given its antimicrobial properties, there is potential for developing formulations that can serve as natural pesticides, reducing reliance on synthetic chemicals.
  • Plant Growth Regulator : Some studies have indicated that coumarins can influence plant growth and development. This compound might be explored for its effects on crop yields and health.

Food Science

In food science, this compound has implications for both flavor and health:

  • Flavoring Agent : The aromatic nature of coumarins makes them suitable candidates for flavoring agents in food products. Their use could enhance the sensory profile of various foods.
  • Nutraceuticals : Due to its antioxidant properties, there is potential for this compound to be incorporated into dietary supplements aimed at promoting health and wellness.

Case Studies

StudyFocusFindings
Study AAntioxidant EffectsDemonstrated significant reduction in oxidative stress markers in vitro.
Study BAntimicrobial ActivityShowed effectiveness against E. coli and S. aureus with minimal inhibitory concentrations identified.
Study CPlant Growth RegulationFound to enhance root development in tomato plants when applied at specific concentrations.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 7-[[(2E,6R)-6-hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-2-one, 7-[[(2E,6R)-6-hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]- is unique due to its specific substitution pattern and the presence of the hydroxy and dimethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and research studies.

Biological Activity

The compound 7-[(6-Hydroxy-3,7-dimethyl-2,7-octadienyl)oxy]-2H-1-benzopyran-2-one , also known as a derivative of coumarin, has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C19H22O4
  • CAS Number : 118584-19-3
  • IUPAC Name : 7-{[(2E)-6-hydroxy-3,7-dimethylocta-2,7-dien-1-yl]oxy}-2H-chromen-2-one
  • Average Molecular Weight : 314.3756 g/mol

Biological Activity Overview

This compound is classified under the coumarins and derivatives category, which are known for various biological activities. The benzopyran structure contributes to its potential effects on human health, including antioxidant, anti-inflammatory, and antimicrobial properties.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant activity. The presence of the hydroxyl group in this compound enhances its ability to scavenge free radicals. A study demonstrated that related compounds could reduce oxidative stress markers in cellular models, suggesting a protective role against oxidative damage.

Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory pathways. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Effects

Preliminary studies have indicated that 7-[(6-Hydroxy-3,7-dimethyl-2,7-octadienyl)oxy]-2H-1-benzopyran-2-one exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantSignificant free radical scavenging
Anti-inflammatoryInhibition of cytokine production
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Case Study: Antioxidant Evaluation

A study conducted by Zhang et al. (2021) assessed the antioxidant capacity of various coumarin derivatives using DPPH and ABTS assays. The results indicated that the compound exhibited a notable IC50 value comparable to established antioxidants like ascorbic acid.

Case Study: Anti-inflammatory Mechanism

In a study by Lee et al. (2020), the compound was tested in lipopolysaccharide (LPS)-stimulated macrophages. It was found to significantly reduce the levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent in therapeutic applications.

Properties

IUPAC Name

7-[(2E,6R)-6-hydroxy-3,7-dimethylocta-2,7-dienoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-13(2)17(20)8-4-14(3)10-11-22-16-7-5-15-6-9-19(21)23-18(15)12-16/h5-7,9-10,12,17,20H,1,4,8,11H2,2-3H3/b14-10+/t17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAQHJLCKMIPKB-IDKBZEPQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(CCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H](CC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301135396
Record name 7-[[(2E,6R)-6-Hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301135396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118584-19-3
Record name 7-[[(2E,6R)-6-Hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118584-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-[[(2E,6R)-6-Hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301135396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-1-Benzopyran-2-one, 7-[[(2E,6R)-6-hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]-
Reactant of Route 2
Reactant of Route 2
2H-1-Benzopyran-2-one, 7-[[(2E,6R)-6-hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]-
Reactant of Route 3
Reactant of Route 3
2H-1-Benzopyran-2-one, 7-[[(2E,6R)-6-hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]-
Reactant of Route 4
2H-1-Benzopyran-2-one, 7-[[(2E,6R)-6-hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]-
Reactant of Route 5
Reactant of Route 5
2H-1-Benzopyran-2-one, 7-[[(2E,6R)-6-hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]-
Reactant of Route 6
Reactant of Route 6
2H-1-Benzopyran-2-one, 7-[[(2E,6R)-6-hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]-

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